![molecular formula C21H20FNO2 B5034819 Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate](/img/structure/B5034819.png)
Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate
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Overview
Description
Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate is a complex organic compound belonging to the quinoline family. . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate, typically involves multi-step reactions. Common synthetic routes include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods often involve cyclization reactions, where starting materials such as aniline and diethyl ethoxymethylenemalonate undergo a series of reactions to form the quinoline scaffold .
Industrial Production Methods
Industrial production of quinoline derivatives may utilize green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and reusable catalysts are employed to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which may enhance its biological activity and selectivity compared to other quinoline derivatives .
Properties
IUPAC Name |
ethyl 4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c1-2-25-21(24)13-10-11-19-17(12-13)14-7-5-8-15(14)20(23-19)16-6-3-4-9-18(16)22/h3-7,9-12,14-15,20,23H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYCHQWVDSKDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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